N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 2,5-dihydroxyacetophenone with 3-methylphenoxyacetic acid hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under oxidative conditions.
Reduction: The hydrazone linkage can be reduced to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃)
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The phenolic and hydrazone groups play a crucial role in these interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(3,5-dihydroxyphenyl)ethylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide
Uniqueness
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interactions with biological targets. The presence of both 2,5-dihydroxy and 3-methylphenoxy groups provides a distinct chemical environment that can affect its chemical and biological properties .
Properties
Molecular Formula |
C17H18N2O4 |
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Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-[(Z)-1-(2,5-dihydroxyphenyl)ethylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O4/c1-11-4-3-5-14(8-11)23-10-17(22)19-18-12(2)15-9-13(20)6-7-16(15)21/h3-9,20-21H,10H2,1-2H3,(H,19,22)/b18-12- |
InChI Key |
GTUOXIICVJFAKV-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C(/C)\C2=C(C=CC(=C2)O)O |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=C(C)C2=C(C=CC(=C2)O)O |
Origin of Product |
United States |
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